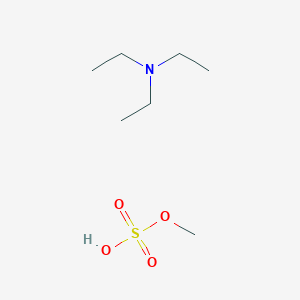
N,N-diethylethanamine;methyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine; methyl hydrogen sulfate: is a compound that belongs to the class of tertiary amines. Tertiary amines are characterized by having three alkyl or aryl groups attached to the nitrogen atom. This compound is a clear, colorless to pale yellow liquid at room temperature and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,N-diethylethanamine involves the reductive amination of secondary amines like N,N-diethylamine.
Catalyzed Reaction: Another method involves the catalyzed reaction between ethylamine and methanol.
Industrial Production Methods: In industrial settings, N,N-diethylethanamine can be produced by heating ethanol and ammonia in the presence of a copper-nickel-clay catalyst. This process yields a mixture of mono-, di-, and triethylamine, which is then condensed, extracted, and absorbed to obtain the crude product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Reduction: This compound can be reduced under specific conditions to yield simpler amines.
Substitution: It can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used.
Substitution Reactions: Conditions for substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields simpler amines.
Substitution: Results in the formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Employed in the study of biological systems, particularly in the synthesis of biologically active molecules.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug synthesis.
Industry:
Wirkmechanismus
The mechanism by which N,N-diethylethanamine exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of various compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl group and a propyl group attached to the nitrogen atom.
Uniqueness: N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both industrial and scientific applications sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
424823-84-7 |
|---|---|
Molekularformel |
C7H19NO4S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
N,N-diethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C6H15N.CH4O4S/c1-4-7(5-2)6-3;1-5-6(2,3)4/h4-6H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
HPBQDSCLDRMVHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


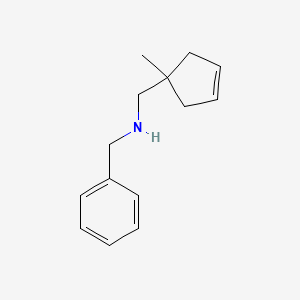
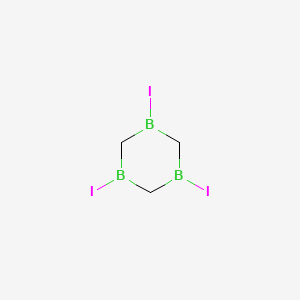
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
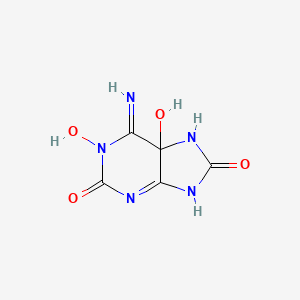
![2-Chloro-4-[5'-(ethylsulfanyl)[2,2'-bithiophen]-5-yl]pyrimidine](/img/structure/B14231965.png)

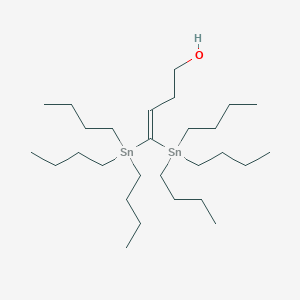
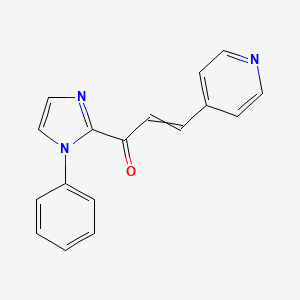
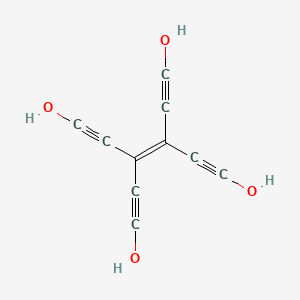
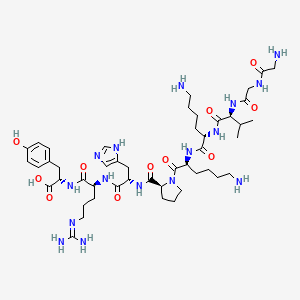
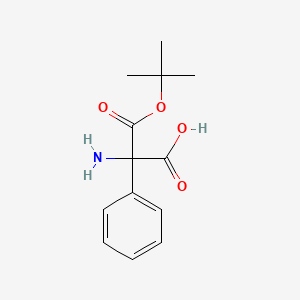
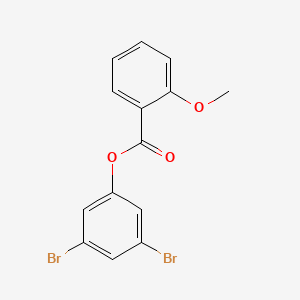
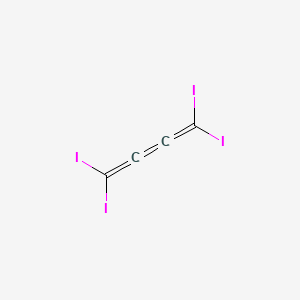
![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
